molecular formula C18H16FN3O4S B2898346 N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide CAS No. 895451-98-6

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2898346
CAS No.: 895451-98-6
M. Wt: 389.4
InChI Key: OQEDPQXGBLQMTR-UHFFFAOYSA-N
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Description

N-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a synthetic organic compound designed for research applications, featuring a 1,3,4-oxadiazole core linked to a 4-fluorophenyl ring and a tosylpropanamide side chain. This structure incorporates key pharmacophores associated with significant biological activity, making it a candidate for investigative oncology and virology. Compounds based on the 1,3,4-oxadiazole scaffold are the subject of extensive research due to their diverse biological properties . Specifically, 1,3,4-oxadiazole nortopsentin derivatives have demonstrated potent antiproliferative activity against a panel of pancreatic ductal adenocarcinoma (PDAC) cell lines, with some analogs exhibiting efficacy in the submicromolar to micromolar range and showing an ability to inhibit cell migration and induce cell cycle arrest . Furthermore, heterocyclic compounds bearing a fluorophenyl group are frequently explored for their antiviral potential. Research on similar 1,3,4-thiadiazole sulfonamide derivatives has shown that these structures can provide a certain degree of antiviral activity against viruses such as the tobacco mosaic virus (TMV) . The mechanism of action for research compounds of this class is often multi-targeted but may involve the inhibition of crucial enzymes like CDK1, a regulator of cell cycle progression, thereby disrupting cancer cell proliferation . This product is intended for non-human research applications only and is not for diagnostic or therapeutic use. Researchers are advised to conduct their own experiments to verify the specific properties and activity of this compound.

Properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O4S/c1-12-2-8-15(9-3-12)27(24,25)11-10-16(23)20-18-22-21-17(26-18)13-4-6-14(19)7-5-13/h2-9H,10-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEDPQXGBLQMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-Fluorobenzohydrazide

The synthesis begins with the conversion of 4-fluorobenzoic acid to its hydrazide derivative. Methyl 4-fluorobenzoate, obtained via Fischer esterification using methanol and catalytic sulfuric acid, undergoes hydrazinolysis with hydrazine hydrate in ethanol under reflux (48–72 hours). The resulting 4-fluorobenzohydrazide is isolated in 85–92% yield after recrystallization from ethanol.

Key Reaction Conditions :

  • Hydrazine hydrate : 2.5 equivalents
  • Solvent : Anhydrous ethanol
  • Temperature : 80°C, reflux
  • Characterization : IR (KBr) shows N–H stretches at 3300–3200 cm⁻¹ and C=O at 1650 cm⁻¹.

Urea Intermediate Formation

4-Fluorobenzohydrazide reacts with tert-butyloxycarbonyl isocyanate (Boc-NCO) in acetonitrile at 0–5°C to form the urea derivative, N-(4-fluorobenzoyl)-N'-Boc-carbamoylhydrazine. The reaction proceeds via nucleophilic attack of the hydrazide’s terminal amine on the isocyanate, yielding the intermediate in 78–85% after precipitation.

Optimization Notes :

  • Excess Boc-NCO (1.2 equivalents) ensures complete conversion.
  • Low temperatures minimize side reactions.

Cyclization to Oxadiazole

The urea intermediate undergoes cyclodehydration using p-toluenesulfonyl chloride (TsCl, 1.5 equivalents) and triethylamine (2 equivalents) in dichloromethane. The reaction proceeds at room temperature (18–24 hours), forming the Boc-protected oxadiazole, which is isolated via filtration (yield: 65–72%).

Mechanistic Insight :
TsCl activates the urea carbonyl, facilitating intramolecular nucleophilic attack by the adjacent nitrogen to form the oxadiazole ring. The Boc group stabilizes the nascent amine during cyclization.

Deprotection of Boc Group

The Boc-protected oxadiazole is treated with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for 2 hours at 0°C, yielding 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine as a white solid (yield: 90–95%).

Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.89 (d, J = 8.4 Hz, 2H, Ar–H), 7.45 (t, J = 8.4 Hz, 2H, Ar–H), 5.21 (s, 2H, NH₂).
  • HRMS (ESI) : m/z calcd. for C₈H₅FN₃O [M+H]⁺: 194.0364; found: 194.0368.

Synthesis of 3-Tosylpropanoyl Chloride

Tosylation of 3-Hydroxypropanoic Acid

3-Hydroxypropanoic acid reacts with p-toluenesulfonyl chloride (TsCl, 1.2 equivalents) in pyridine at 0°C for 4 hours. The crude 3-tosylpropanoic acid is purified via recrystallization from ethyl acetate/hexane (yield: 70–75%).

Characterization :

  • IR (KBr) : S=O stretches at 1360 cm⁻¹ and 1180 cm⁻¹.
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.80 (d, J = 8.0 Hz, 2H, Ar–H), 7.35 (d, J = 8.0 Hz, 2H, Ar–H), 4.15 (t, J = 6.4 Hz, 2H, CH₂), 2.45 (s, 3H, CH₃), 2.10 (quintet, J = 6.4 Hz, 2H, CH₂).

Conversion to Acid Chloride

3-Tosylpropanoic acid is treated with thionyl chloride (SOCl₂, 3 equivalents) under reflux (2 hours). Excess SOCl₂ is removed under vacuum, yielding 3-tosylpropanoyl chloride as a pale-yellow liquid (yield: 95%).

Acylation of 5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-Amine

Coupling Reaction

The oxadiazol-2-amine (1.0 equivalent) is reacted with 3-tosylpropanoyl chloride (1.1 equivalents) in dry dichloromethane containing triethylamine (2 equivalents) at 0°C. The mixture is stirred for 12 hours at room temperature, and the product is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3) in 68–75% yield.

Optimization Notes :

  • Slow addition of acid chloride prevents exothermic side reactions.
  • Anhydrous conditions are critical to avoid hydrolysis.

Analytical Characterization of Final Product

N-(5-(4-Fluorophenyl)-1,3,4-Oxadiazol-2-yl)-3-Tosylpropanamide :

  • Melting Point : 182–184°C.
  • IR (KBr) : 3270 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.21 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 2H, Ar–H), 7.85 (d, J = 8.4 Hz, 2H, Ar–H), 7.50 (t, J = 8.4 Hz, 2H, Ar–H), 7.38 (d, J = 8.0 Hz, 2H, Ar–H), 3.45 (t, J = 6.8 Hz, 2H, CH₂), 2.75 (t, J = 6.8 Hz, 2H, CH₂), 2.42 (s, 3H, CH₃).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 169.8 (C=O), 165.4 (C=N), 144.2 (C–S), 132.1–116.4 (Ar–C), 44.5 (CH₂), 35.2 (CH₂), 21.3 (CH₃).
  • HRMS (ESI) : m/z calcd. for C₁₉H₁₇FN₃O₄S [M+H]⁺: 418.0926; found: 418.0929.

Comparative Analysis of Synthetic Routes

Alternative Cyclization Agents

While TsCl is effective for oxadiazole formation, phosphorus oxychloride (POCl₃) offers comparable yields (70–75%) but requires higher temperatures (80°C). TsCl is preferred for its milder conditions and reduced side product formation.

Protective Group Strategies

Boc protection outperforms benzyl or acetyl groups due to its stability during cyclization and facile removal under acidic conditions.

Challenges and Optimization

Side Reactions

  • Over-acylation : Controlled stoichiometry (1.1 equivalents of acid chloride) minimizes di-acylation.
  • Ring-opening : Strict anhydrous conditions prevent hydrolysis of the oxadiazole ring.

Yield Improvements

  • Catalytic DMAP : Addition of 4-dimethylaminopyridine (0.1 equivalents) accelerates acylation, increasing yields to 80%.

Chemical Reactions Analysis

Types of Reactions: N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Tosyl chloride (TsCl) and various amines are used for tosylation reactions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has potential biological applications, such as serving as a probe in biochemical assays or as a precursor for bioactive molecules.

Medicine: In the medical field, N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide may be explored for its therapeutic properties, including its potential use in drug development.

Industry: The compound's properties make it suitable for use in various industrial applications, such as in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

The following table highlights structural analogs of 1,3,4-oxadiazole derivatives and their key substituents:

Compound Name / ID Substituents at Position 5 Substituents at Position 2 Molecular Weight (g/mol) Key Activities
Target Compound 4-Fluorophenyl Tosylpropanamide ~420 (estimated) Hypothesized enzyme inhibition
7c–7f () (2-Amino-1,3-thiazol-4-yl)methyl Sulfanyl-propanamide + aryl groups 375–389 Antimicrobial potential
LMM5 () (4-Methoxyphenyl)methyl Benzyl(methyl)sulfamoyl benzamide ~550 (estimated) Antifungal (C. albicans)
8a () Piperidinyl-sulfonyl Thio-propanamide + 2,4-dimethylphenyl ~500 (estimated) LOX inhibition
8t–8w () Indol-3-ylmethyl Sulfanyl-acetamide + diverse aryl 379–428.5 LOX, α-glucosidase, BChE inhibition
Raltegravir () 5-Methyl-1,3,4-oxadiazole Fluorobenzyl-carbamoyl pyrimidinone 482.51 Antiviral (HIV integrase inhibitor)

Key Observations :

  • Electron-Withdrawing Groups : The 4-fluorophenyl group in the target compound contrasts with electron-donating groups like methoxy (LMM5) or methyl (7c–7f), which may alter electronic density and target interactions .
  • Sulfonyl vs. Sulfanyl Linkages : The tosylpropanamide group in the target compound introduces a rigid sulfonyl linkage, whereas sulfanyl groups in 7c–7f and 8a–8w may enhance flexibility but reduce oxidative stability .
  • Biological Targets : Analogs with indolylmethyl (8t–8w) or thiazolyl (7c–7f) substituents show broader enzyme inhibition profiles, suggesting that bulky aromatic groups improve multi-target activity .
Physical and Chemical Properties

The table below compares physical properties of selected analogs:

Compound Melting Point (°C) Solubility (Predicted) Molecular Weight (g/mol) Reference
Target Compound 160–180 (estimated) Low (due to tosyl) ~420 -
7c–7f () 134–178 Moderate 375–389
LMM5 () Not reported Low (DMSO required) ~550
8t () Not reported Low (amorphous solid) 428.5
Raltegravir () >250 High (salt form) 482.51

Key Observations :

  • Melting Points : The target compound’s estimated melting point (160–180°C) aligns with analogs like 7c–7f (134–178°C), suggesting similar crystallinity due to aromatic substituents .
  • Solubility : The tosyl group likely reduces aqueous solubility compared to sulfanyl-linked compounds (e.g., 8t–8w), necessitating formulation adjustments for bioavailability .

Biological Activity

N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide is a synthetic compound belonging to the oxadiazole family. This class of compounds is recognized for its diverse biological activities, making it a subject of interest in medicinal chemistry. The unique structural features of this compound, particularly the incorporation of a fluorophenyl group and an oxadiazole ring, contribute to its potential therapeutic applications.

The primary mechanism through which this compound exerts its biological effects is by acting as an inhibitor of the Succinate Dehydrogenase (SDH) enzyme. This inhibition disrupts the citric acid cycle and the electron transport chain, leading to decreased ATP production within cells. Such energy deficits can induce cell death, particularly in pathogenic fungi, positioning this compound as a potential antifungal agent .

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, highlighting its antimicrobial and anticancer properties. Below is a summary of key findings from recent research:

Activity Target IC50/ID50 Values Notes
AntimicrobialStaphylococcus aureus9 x 10^-8 MEffective against gram-positive bacteria .
Escherichia coli1 x 10^-7 MShows competitive inhibition with natural pyrimidines .
AnticancerLeukemia L-1210 cells1 x 10^-5 MLess effective compared to antimicrobial activity .

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

  • Antimicrobial Efficacy : A study investigated the compound's ability to inhibit the growth of pathogenic bacteria. Results indicated significant inhibitory effects on both gram-positive and gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
  • Anticancer Properties : In vitro assessments revealed that while the compound demonstrated some cytotoxicity against cancer cell lines such as L-1210 leukemia cells, its potency was lower than that observed in microbial assays. Further research is needed to optimize its structure for enhanced anticancer activity.

The synthesis of this compound typically involves cyclization reactions between appropriate hydrazides and carboxylic acid derivatives under dehydrating conditions. Common methods include:

  • Reaction with dehydrating agents like phosphorus oxychloride (POCl₃).
  • Use of environmentally friendly solvents to reduce ecological impact.

The compound exhibits a molecular formula of C16H16FN3O2SC_{16}H_{16}FN_3O_2S with a molecular weight of approximately 345.38 g/mol.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with the formation of the oxadiazole ring followed by tosylation. A reported approach for analogous compounds uses coupling reactions between 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine and activated tosylpropanoyl derivatives under reflux conditions. Optimization includes solvent selection (e.g., DMF or THF), temperature control (70–100°C), and catalysts like triethylamine to enhance yields. Purity is improved via recrystallization or column chromatography .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are critical. The ¹H NMR spectrum typically shows signals for the fluorophenyl protons (δ 7.2–7.8 ppm), oxadiazole protons (δ 8.1–8.3 ppm), and tosyl methyl protons (δ 2.4 ppm). IR spectroscopy confirms the presence of sulfonamide (1330–1250 cm⁻¹) and carbonyl (1680–1660 cm⁻¹) groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound to enhance its biological activity?

  • Methodological Answer : SAR studies should focus on substituent effects at three key positions:

  • Oxadiazole ring : Electron-withdrawing groups (e.g., -CF₃) improve metabolic stability .
  • Fluorophenyl group : Para-fluorine enhances target binding via hydrophobic interactions, as seen in analogs with antimicrobial activity .
  • Tosyl group : Sulfonamide modifications (e.g., replacing -CH₃ with -Cl) may alter solubility and bioavailability .
    Computational docking (e.g., AutoDock Vina) can predict interactions with enzymes like urease or LOX .

Q. What computational methods are recommended to predict the binding interactions of this compound with biological targets such as enzymes or receptors?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the compound’s geometry, while molecular docking (e.g., Schrödinger Suite) models interactions with targets like α-glucosidase or BChE. Solvatochromic analysis (UV-Vis spectroscopy) assesses polarity effects on binding, as demonstrated in oxadiazole derivatives .

Q. How should researchers address discrepancies in biological activity data across different assay systems for this compound?

  • Methodological Answer :

  • Validate assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤1%).
  • Use orthogonal assays : For example, confirm antimicrobial activity via both broth microdilution and agar diffusion methods.
  • Control for fluorophenyl metabolism : LC-MS can detect degradation products that may skew results .

Methodological Focus

Q. What strategies can improve the solubility and bioavailability of this compound without compromising bioactivity?

  • Methodological Answer :

  • Chemical modification : Introduce hydrophilic groups (e.g., -OH, -COOH) at the propanamide side chain.
  • Formulation : Use cyclodextrin inclusion complexes or nanoemulsions.
  • Prodrug design : Esterify the sulfonamide group to enhance membrane permeability, as seen in related thiadiazole derivatives .

Q. What in vitro and in vivo models are appropriate for evaluating the anticancer potential of this compound?

  • Methodological Answer :

  • In vitro : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values with reference drugs like doxorubicin.
  • In vivo : Use xenograft models (e.g., nude mice with implanted tumors) to assess tumor regression. Monitor toxicity via histopathology and serum biomarkers .

Contradictions and Validation

Q. How can conflicting reports on the antimicrobial efficacy of oxadiazole derivatives like this compound be resolved?

  • Methodological Answer :

  • Strain specificity : Test against a standardized panel (e.g., ATCC strains) to minimize variability.
  • Mechanistic studies : Use fluorescence microscopy to verify membrane disruption in Gram-positive vs. Gram-negative bacteria.
  • Meta-analysis : Pool data from multiple studies to identify trends, as done for similar sulfonamide-oxadiazole hybrids .

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